molecular formula C41H52Cl2NO5PPdS B6162073 [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane CAS No. 1599466-87-1

[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane

Cat. No.: B6162073
CAS No.: 1599466-87-1
M. Wt: 879.2 g/mol
InChI Key: WGHUSNJREHGSMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane is a useful research compound. Its molecular formula is C41H52Cl2NO5PPdS and its molecular weight is 879.2 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is a third-generation (g3) buchwald precatalyst . Buchwald precatalysts are typically used in palladium-catalyzed cross-coupling reactions , which are fundamental processes in organic synthesis. Therefore, the primary targets of this compound are likely the reactants involved in these cross-coupling reactions.

Mode of Action

As a Buchwald precatalyst, this compound facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . It does this by coordinating with the reactants and lowering the activation energy required for the cross-coupling reaction to occur .

Biochemical Pathways

Given its role in facilitating cross-coupling reactions, it can be inferred that it plays a crucial role in various synthetic pathways that involve the formation of c-c, c-n, c-o, c-f, c-cf3, and c-s bonds .

Pharmacokinetics

It is known that this compound is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents . These properties could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the efficient formation of the desired cross-coupled product. It achieves this by facilitating the formation of the active catalytic species and accurately controlling the ligand: palladium ratio . This leads to lower catalyst loadings, shorter reaction times, and higher yields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability in air, moisture, and heat allows it to function effectively in a wide range of conditions . Additionally, its solubility in common organic solvents means that the choice of solvent can also impact its efficacy and stability .

Properties

1599466-87-1

Molecular Formula

C41H52Cl2NO5PPdS

Molecular Weight

879.2 g/mol

IUPAC Name

dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C26H35O2P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1

InChI Key

WGHUSNJREHGSMT-UHFFFAOYSA-M

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.